Cas no 2229594-50-5 (ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)

ethyl 4-(3-oxobutyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(3-oxobutyl)piperidine-1-carboxylate
- 2229594-50-5
- EN300-1733652
-
- インチ: 1S/C12H21NO3/c1-3-16-12(15)13-8-6-11(7-9-13)5-4-10(2)14/h11H,3-9H2,1-2H3
- InChIKey: WLBFVNYTHHPNKK-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCC(CCC(C)=O)CC1)=O
計算された属性
- 精确分子量: 227.15214353g/mol
- 同位素质量: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 1.3
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733652-10g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1733652-1g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1733652-0.1g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1733652-0.5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1733652-1.0g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1733652-0.25g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1733652-0.05g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1733652-5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1733652-2.5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 2.5g |
$2492.0 | 2023-09-20 |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
ethyl 4-(3-oxobutyl)piperidine-1-carboxylateに関する追加情報
Ethyl 4-(3-Oxobutyl)Piperidine-1-Carboxylate: A Comprehensive Overview
Ethyl 4-(3-Oxobutyl)Piperidine-1-Carboxylate, with the CAS number 2229594-50-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and applications in drug design. The structure of ethyl 4-(3-oxobutyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with an ethyl carboxylate group at the 1-position and a 3-oxobutyl group at the 4-position. These substituents play a crucial role in determining the compound's physical, chemical, and biological properties.
Recent studies have highlighted the potential of ethyl 4-(3-oxobutyl)piperidine-1-carboxylate as a lead compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its ability to scavenge reactive oxygen species (ROS) suggests potential applications in the treatment of oxidative stress-related disorders.
The synthesis of ethyl 4-(3-oxobutyl)piperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of piperidine derivatives. One common approach is the use of ring-opening reactions followed by selective substitution to introduce the desired substituents. The introduction of the 3-oxobutyl group is often achieved through alkylation or acylation reactions, while the ethyl carboxylate group can be introduced via esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
In terms of pharmacokinetics, ethyl 4-(3-oxobutyl)piperidine-1-carboxylate has shown promising bioavailability profiles in preclinical studies. Studies conducted in rodent models indicate that the compound is well-absorbed following oral administration and exhibits moderate plasma protein binding. Its elimination half-life is relatively short, suggesting that it may require frequent dosing for sustained therapeutic effects. However, further studies are needed to confirm these findings in human subjects.
The biological activity of ethyl 4-(3-Oxobutyl)Piperidine-1-Carboxylate has been extensively studied across various experimental models. In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects in vitro and in vivo. For example, research published in Neuroscience Letters revealed that it protects against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). These findings underscore its potential as a candidate for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Another area of interest lies in the compound's role as a modulator of cellular signaling pathways. Ethical 4-(3-Oxobutyl)Piperidine-1-Carboxy Late has been shown to interact with key proteins involved in signal transduction, including kinases and transcription factors. For instance, it inhibits the activity of nuclear factor-kappa B (NF-kB), a central regulator of immune responses and inflammation. This property makes it a valuable tool for studying inflammatory diseases and developing targeted therapies.
Despite its promising properties, there are several challenges associated with ethyl 4-(3-Oxobut yl)Piperidine -1-Carboxy Late's development as a therapeutic agent. One major concern is its stability under physiological conditions. Preliminary data suggest that the compound may undergo rapid metabolism or degradation, which could limit its efficacy in vivo. To address this issue, researchers are exploring strategies such as structural modifications or formulation changes to enhance its stability and bioavailability.
In conclusion, eth yl 4-(3-Oxobu t yl)Pip eridin e -1-Car boxy late represents an intriguing compound with significant potential in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound is poised to play an increasingly important role in advancing modern medicine.
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